rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol
Description
Properties
Molecular Formula |
C10H22O2 |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
(3S,6R)-2,7-dimethyloctane-3,6-diol |
InChI |
InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10+ |
InChI Key |
IIEGQVRKIRPFFP-AOOOYVTPSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC[C@@H](C(C)C)O)O |
Canonical SMILES |
CC(C)C(CCC(C(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Chiral Building Blocks
One of the primary approaches to preparing rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol involves the use of enantiomerically pure chiral building blocks. This method ensures high stereochemical purity and control over the configuration at the diol centers.
- Chiral lithiation and organometallic coupling: The synthesis can start from stereochemically defined 1-lithio-2,6-dimethyloctane intermediates, which are then elaborated through selective functional group transformations to introduce the diol moieties at positions 3 and 6 with retention of stereochemistry.
- Use of enantiopure lactones: Enantiomers of cis-3,4-dimethyl-γ-butyrolactone have been employed as chiral synthons in multi-step sequences to build the desired stereochemistry in the target diol.
Enzymatic Resolution and Catalysis
Enzymatic methods, particularly using lipases, have been reported to achieve enantioselective transformations relevant to the preparation of stereochemically defined diols.
- Lipase-catalyzed esterification/transesterification: Candida rugosa lipase and Pseudomonas cepacia lipase have been used to resolve racemic mixtures of methyl-branched alcohols and acids, providing high enantiomeric excesses and selectivity (E-values ranging from 15 to over 300 in some cases).
- Immobilized enzyme systems: Immobilization of lipases on solid supports such as polypropene enhances enzyme stability and reusability, improving the efficiency of the resolution step.
Organometallic Complex Mediated Synthesis
Recent studies on alkaline-earth metal complexes with phenoxy-imine ligands have shown promise in catalyzing selective transformations relevant to diol synthesis.
- Magnesium complex catalysis: Monometallic and bimetallic magnesium complexes have been synthesized and characterized, showing selective coordination and activation of substrates, which can be applied to stereoselective diol formation.
- Mechanistic insights: The formation of symmetric monometallic intermediates that dimerize to stabilize the coordination sphere of Mg2+ ions is a key step in catalysis, influencing stereochemical outcomes.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- Stereochemical control: The use of chiral building blocks combined with enzymatic resolution provides a robust strategy to obtain the rel-(3R,6S) diol with high diastereomeric purity (95%+).
- Catalytic efficiency: Organometallic catalysts such as magnesium complexes show promise in facilitating stereoselective transformations but require further optimization for practical synthesis of this diol.
- Enzyme immobilization: Immobilized lipases maintain high enantioselectivity and improve operational stability, which is crucial for industrial-scale preparation.
- Enantioselectivity metrics: E-values (enantioselectivity ratios) reported for related methyl-branched alcohols range widely, indicating the importance of substrate structure and enzyme choice in optimizing resolution.
Chemical Reactions Analysis
Types of Reactions: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of 2,7-dimethyloctane-3,6-dione.
Reduction: Formation of 2,7-dimethyloctane.
Substitution: Formation of 2,7-dimethyloctane-3,6-dichloride or similar derivatives.
Scientific Research Applications
Chemistry: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavors, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s stereochemistry can affect its binding affinity and specificity for these targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol and Related Compounds
Key Observations :
Table 2: Bioactivity Comparison of Selected Diols
Insights :
- Stereochemistry critically impacts bioactivity. For example, in N. gonorrhoeae inhibitors, the (3R,3aR)-rel- isomer (MIC = 62.5 µg/mL) outperforms the (3R,3aS)-rel- isomer (MIC ≥ 500 µg/mL) .
- The absence of hemolytic activity in diols like 12a and 13b suggests favorable toxicity profiles for antimicrobial applications .
Physicochemical Properties and Analytical Characterization
- Optical Activity: Racemic mixtures (e.g., truncatenone) exhibit negligible optical rotation, whereas enantiopure diols like this compound would display distinct circular dichroism (CD) spectra .
- Chromatographic Behavior : Branched diols often elute later in reverse-phase HPLC due to increased hydrophobicity compared to linear analogs. For example, compound 5 (rel-(2S,3R)-dihydrobenzofuran diol) was isolated using Sephadex LH-20 and preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
